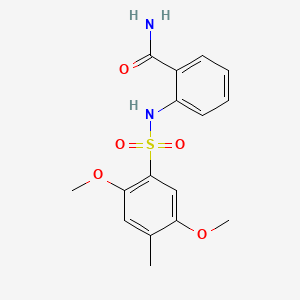

2-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzamide

Description

Properties

IUPAC Name |

2-[(2,5-dimethoxy-4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-10-8-14(23-3)15(9-13(10)22-2)24(20,21)18-12-7-5-4-6-11(12)16(17)19/h4-9,18H,1-3H3,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJBUTJAMOJMHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. One common route starts with the sulfonation of 2,5-dimethoxytoluene to form 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography might be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide linked via an ethylamine group to a 3,4-dimethoxyphenyl ring.

- Synthesis : Prepared in 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine for 30 minutes. Melting point: 90°C .

- Key Differences: The ethylamine linker in Rip-B introduces rotational flexibility, unlike the rigid sulfonamide bond in the target compound. Substituent positions (3,4-dimethoxy vs.

2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)

- Structure : Features a 2-hydroxybenzamide core and a 3,4-methoxyphenethyl group.

- Synthesis : Lower yield (34%) due to longer reaction time (6 hours). Melting point: 96°C .

- Key Differences :

- The hydroxyl group in Rip-D may enhance hydrogen bonding but reduce metabolic stability compared to the methoxy-rich target compound.

- Absence of a sulfonamide group reduces conformational rigidity.

Biphenylsulfonamide Glucagon Receptor Antagonists

- Structure : Biphenyl group connected to benzamide via sulfonamide (Figure 2 in ).

- Both compounds avoid stereogenic carbons, simplifying synthesis and ensuring eutomer purity .

Physicochemical and Functional Properties

Biological Activity

2-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structural profile, which may contribute to its interactions with biological systems, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core substituted with both methoxy and sulfonamide groups. The presence of these functional groups influences its chemical reactivity and biological interactions.

The mechanism through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit enzymes involved in folic acid synthesis, crucial for bacterial growth.

- Receptor Interaction : The compound may interact with specific receptors or ion channels, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can exhibit significant antibacterial properties. For instance, the minimum inhibitory concentration (MIC) values for related compounds have demonstrated effectiveness against various bacterial strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Sulfanilamide | 32 | Escherichia coli |

| Trimethoprim | 16 | Streptococcus pneumoniae |

This table indicates the potential of sulfonamide derivatives in combating bacterial infections, suggesting that this compound may share similar properties.

Anticancer Activity

Research has indicated that certain sulfonamide derivatives possess anticancer properties. A study on structurally related compounds showed that they could induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

- Case Study : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with related compounds resulted in reduced cell viability and increased apoptosis rates.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Methoxy Groups : The presence of methoxy groups at positions 2 and 5 on the aromatic ring has been shown to enhance biological activity.

- Sulfonamide Group : This functional group is crucial for mimicking para-aminobenzoic acid, thus interfering with folic acid synthesis in bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.